1,6-Dinitropyrene is a synthetic compound with the chemical formula C₁₆H₈N₂O₄. It appears as a yellow crystalline solid that is insoluble in water but moderately soluble in organic solvents such as toluene . This compound belongs to the family of nitroaromatic compounds, which are characterized by the presence of nitro groups (-NO₂) attached to an aromatic ring. Specifically, in 1,6-Dinitropyrene, two nitro groups are substituted at the 1 and 6 positions of the pyrene ring structure.
1,6-DNP is a hazardous compound due to its mutagenic and potentially carcinogenic properties.
1,6-Dinitropyrene is noted for its mutagenic properties. Studies have shown that it induces DNA-adduct formation and mutations in splenic T lymphocytes of rats . The compound is classified as a carcinogen due to its ability to form DNA-binding species through metabolic activation, primarily via nitroreduction . Its strong mutagenic effects have raised concerns regarding its potential impact on human health and the environment.
The synthesis of 1,6-Dinitropyrene typically involves:
The reaction can be summarized as follows:
textPyrene + HNO₃/H₂SO₄ → 1,6-Dinitropyrene + By-products
Interaction studies involving 1,6-Dinitropyrene have focused on its biological effects and mechanisms of action. Research indicates that:
Several compounds share structural and functional similarities with 1,6-Dinitropyrene. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
1-Nitropyrene | Nitroaromatic | Single nitro group; less mutagenic |
4-Nitrobiphenyl | Nitroaromatic | Known for lower toxicity; used in dyes |
3-Nitrobenzoic Acid | Nitroaromatic | Water-soluble; used in organic synthesis |
Dinitrophenol | Nitroaromatic | Known for its explosive properties |
What sets 1,6-Dinitropyrene apart from these similar compounds is its dual nitro substitution pattern on the pyrene framework, which enhances its mutagenic properties significantly compared to other mono-nitro compounds. Its ability to form DNA adducts makes it a subject of intense study in cancer research.
1,6-Dinitropyrene represents the systematic IUPAC name for this polycyclic aromatic hydrocarbon derivative bearing nitro substituents at the 1 and 6 positions of the pyrene backbone [1]. The Chemical Abstracts Service registry number for this compound is 42397-64-8, with the alternative Chemical Abstracts name being pyrene, 1,6-dinitro- [1] [2]. The molecular formula is C₁₆H₈N₂O₄ with a molecular weight of 292.25 grams per mole [1] [7].
The stereochemical considerations for 1,6-dinitropyrene involve the planar aromatic system characteristic of pyrene derivatives [1]. The nitro groups at positions 1 and 6 maintain coplanarity with the pyrene ring system due to conjugation effects [12]. This compound exists as one of several dinitropyrene isomers, with the 1,6-substitution pattern representing a specific regioisomer among the possible dinitropyrene configurations [26] [27].
The crystallographic analysis of 1,6-dinitropyrene reveals a planar molecular geometry consistent with extended aromatic conjugation [12]. The compound crystallizes as light-brown needles when recrystallized from benzene and methanol [12]. X-ray diffraction studies indicate that the nitro groups maintain coplanarity with the pyrene ring system, facilitating optimal orbital overlap and electronic delocalization [12].
Conformational analysis demonstrates that 1,6-dinitropyrene adopts a rigid planar conformation in the solid state [12]. The pyrene backbone exhibits the characteristic four-ring fused system with D₂ₕ symmetry, and the nitro substituents do not significantly distort this planar geometry [12]. The molecular packing in the crystal lattice involves π-π stacking interactions typical of planar aromatic systems [12].
Property | Value | Reference |
---|---|---|
Melting Point | >300°C | [12] |
Melting Point (Alternative) | 310°C | [12] |
Boiling Point | 515.2 ± 30.0°C | [6] |
Boiling Point (Estimated) | 434.19°C | [7] |
Density | 1.6 ± 0.1 g/cm³ | [6] |
Density (Alternative) | 1.574 g/cm³ | [22] |
The melting point of 1,6-dinitropyrene has been reported as greater than 300°C, indicating exceptional thermal stability characteristic of nitrated polycyclic aromatic hydrocarbons [12]. Alternative measurements suggest a more precise melting point of 310°C under controlled conditions [12]. The high melting point reflects the strong intermolecular interactions and the rigid planar structure of the molecule [12].
The boiling point data shows values of 515.2 ± 30.0°C at 760 mmHg, demonstrating the compound's low volatility [6]. This high boiling point is consistent with the molecular weight and extensive aromatic character of the compound [6]. The sublimation behavior of 1,6-dinitropyrene occurs at elevated temperatures, with the compound transitioning directly from solid to vapor phase under reduced pressure conditions [22].
Solvent System | Solubility | Reference |
---|---|---|
Toluene | Moderately soluble | [12] |
Aqueous systems | Very limited | [16] |
Dimethyl sulfoxide | Soluble |
The solubility profile of 1,6-dinitropyrene demonstrates the typical behavior of nitrated polycyclic aromatic hydrocarbons [12]. The compound exhibits moderate solubility in toluene, which is attributed to favorable π-π interactions between the aromatic solvent and the pyrene ring system [12]. The presence of nitro groups enhances solubility in polar aprotic solvents compared to the parent pyrene compound [12].
Aqueous solubility is extremely limited due to the hydrophobic nature of the pyrene backbone and the electron-withdrawing effects of the nitro substituents [16]. The compound shows enhanced solubility in dimethyl sulfoxide, reflecting the polar character imparted by the nitro groups . The octanol-water partition coefficient (log Kow) value of 4.57 indicates strong lipophilic character [16].
Wavelength Region | Absorption Characteristics | Molar Absorption Coefficient | Reference |
---|---|---|---|
200-450 nm | Three major absorption bands | ~10⁴ M⁻¹ cm⁻¹ | [13] |
320-460 nm | Long-wavelength band | High intensity | [13] |
292 nm | Short-axis polarized transition | Moderate intensity | [13] |
The ultraviolet-visible absorption spectrum of 1,6-dinitropyrene exhibits three major absorption bands in the 200-450 nanometer wavelength region [13]. These structured bands in the ultraviolet region are assigned to π,π* transitions of the extended system of conjugated double bonds within the pyrene backbone [13]. The molar absorption coefficients reach values on the order of 10⁴ M⁻¹ cm⁻¹, indicating strong electronic transitions [13].
The long-wavelength absorption band extending from 320 to 460 nanometers represents a characteristic feature of nitroaromatic compounds such as mononitropyrenes [13]. This band has contributions from π,π* transitions involving both the pyrene skeleton and the nitro groups [13]. The absorption spectrum demonstrates vibronic structure typical of rigid aromatic systems, with the band at approximately 292 nanometers corresponding to a short-axis polarized transition analogous to that observed in the parent pyrene [13].
The mass spectrometric analysis of 1,6-dinitropyrene reveals characteristic fragmentation patterns consistent with nitrated polycyclic aromatic hydrocarbons [12]. The molecular ion peak appears at m/z 292, corresponding to the molecular formula C₁₆H₈N₂O₄ [1] [3]. The base peak and major fragment ions provide structural information through systematic loss of functional groups [12].
The fragmentation mechanism involves sequential loss of nitro groups and associated oxygen atoms [14]. Primary fragmentation pathways include the loss of NO₂ (46 mass units) and NO (30 mass units) from the molecular ion [14]. Secondary fragmentation produces ions corresponding to the pyrene backbone with partial nitro group retention [14]. The mass spectral data support the structural assignment and provide confirmation of the substitution pattern [12].
The nuclear magnetic resonance spectral characterization of 1,6-dinitropyrene has been documented in both proton and carbon-13 dimensions [12]. The proton NMR spectrum exhibits signals characteristic of aromatic protons in the pyrene ring system, with chemical shifts influenced by the electron-withdrawing effects of the nitro substituents [12].
The aromatic proton chemical shifts appear in the downfield region typical of polycyclic aromatic hydrocarbons, with additional deshielding effects from the nitro groups [12] [29]. The carbon-13 NMR spectrum provides detailed information about the carbon framework, with distinct signals for the quaternary carbons bearing nitro substituents and the aromatic carbon atoms within the pyrene ring system [12]. The spectroscopic data confirm the structural assignment and substitution pattern of the 1,6-dinitropyrene isomer [12].
NMR Parameter | Observation | Reference |
---|---|---|
¹H Chemical Shifts | Aromatic region, downfield | [12] |
¹³C Chemical Shifts | Quaternary and aromatic carbons | [12] |
Coupling Patterns | Characteristic aromatic coupling | [12] |
Health Hazard